Methyl 1-hydroxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate
説明
特性
IUPAC Name |
methyl 1-hydroxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O5/c1-15-10(13)8-5-16-11(14)9-6(4-12)2-3-7(8)9/h2,5,7,9,11-12,14H,3-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZKVWQKMDGGDSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC(C2C1CC=C2CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Genipin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035830 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
6902-77-8 | |
| Record name | Genipin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035830 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
120 - 121 °C | |
| Record name | Genipin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035830 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
準備方法
合成経路と反応条件
ゲニピンは、Gardenia jasminoidesの果実に見られる配糖体であるゲニポシドの加水分解によって得られます 。 加水分解プロセスには、ゲニポシドをゲニピンに分解するβ-グルコシダーゼ酵素を使用します 。 反応は通常、室温と中性pHなどの穏やかな条件下で行われます .
工業生産方法
ゲニピンの工業生産には、Gardenia jasminoidesの果実からゲニポシドを抽出し、続いて酵素加水分解してゲニピンを生成することが含まれます 。 抽出プロセスには、水、アルコール、またはプロピレングリコールなどの溶媒が使用されることがよくあります 。 得られたゲニピンは、その後、高速液体クロマトグラフィー(HPLC)などの技術を使用して精製されます .
化学反応の分析
科学研究アプリケーション
ゲニピンには、幅広い科学研究用途があります。
科学的研究の応用
Tissue Engineering and Regenerative Medicine
Genipin is widely recognized for its role as a crosslinking agent in tissue engineering. It enhances the mechanical properties and biocompatibility of scaffolds made from biopolymers such as chitosan and gelatin.
- Case Study: Chitosan Scaffolds
Research has demonstrated that genipin-crosslinked chitosan scaffolds significantly improve fibroblast viability and proliferation. In a study, microencapsulated human adipose-derived stem cells showed a 3.5-fold increase in retention compared to free cells after transplantation, indicating enhanced cardiac function and vasculogenesis .
| Biopolymer | Crosslinking Agent | Outcome |
|---|---|---|
| Chitosan | Genipin | Improved fibroblast viability |
| Gelatin | Genipin | Enhanced mechanical stability |
Anticancer Properties
Genipin exhibits promising anticancer effects through various mechanisms, including the inhibition of mitochondrial uncoupling protein 2 (UCP2) and the induction of apoptosis in cancer cells.
- Case Study: Neuroblastoma
A study on neuroblastoma cells showed that genipin suppressed cell viability and induced apoptosis through the PI3K/AKT/mTOR signaling pathway. This suggests its potential as a therapeutic agent for treating neuroblastoma .
| Cancer Type | Mechanism of Action | Reference |
|---|---|---|
| Neuroblastoma | Induces apoptosis via PI3K pathway | |
| Oral Squamous Carcinoma | Suppresses growth and induces apoptosis |
Hepatoprotective Effects
Genipin has been shown to provide hepatoprotection by reducing oxidative stress and inflammation.
- Case Study: Liver Injury Model
In a mouse model, genipin administration prevented liver injury induced by D-galactosamine and lipopolysaccharide, highlighting its protective role against hepatic damage .
Enzyme Immobilization
Genipin's ability to crosslink proteins makes it an effective tool for enzyme immobilization, enhancing enzyme stability and activity.
- Application Example: Biocatalysts
Genipin was used to immobilize enzymes on various supports, resulting in biocatalysts that exhibited increased stability compared to their free counterparts .
| Enzyme | Support Type | Stability Improvement |
|---|---|---|
| Lipase | Chitosan | Two-fold increase |
| Glucose oxidase | Gelatin | Enhanced reusability |
Antibacterial Properties
Genipin demonstrates antibacterial effects, making it suitable for applications in biomedical devices and wound healing.
- Case Study: Wound Healing Applications
Genipin-crosslinked chitosan gels showed enhanced antibacterial activity against common pathogens, promoting faster wound healing .
Summary of Findings
Genipin's multifaceted applications span across biomedical and biotechnological fields, demonstrating its potential as a versatile compound for enhancing health outcomes and developing innovative materials.
Key Takeaways
- Genipin serves as an effective crosslinking agent in tissue engineering.
- It exhibits significant anticancer properties through multiple mechanisms.
- The compound provides hepatoprotection and enhances enzyme stability for biocatalytic applications.
- Its antibacterial properties support its use in wound healing technologies.
作用機序
ゲニピンは、さまざまな分子機構を通じてその効果を発揮します。
類似化合物との比較
Comparison with Similar Compounds
Genipin is often compared to synthetic crosslinkers (e.g., glutaraldehyde, epichlorohydrin) and natural analogs (e.g., artselaenins) in terms of efficacy, toxicity, and cost. Below is a detailed analysis:
Crosslinking Efficiency and Cytotoxicity
Genipin vs. Glutaraldehyde (GA):
- Genipin forms biocompatible matrices with resistance to enzymatic degradation, whereas GA induces cytotoxicity and inflammation .
- GA achieves faster crosslinking (2–6 hours vs. 24–48 hours for genipin) but compromises cell viability in vivo .
- In chitosan films, genipin enhances elasticity but reduces breaking elongation compared to GA .
Genipin vs. Artselaenins:
Bioactivity and Therapeutic Potential
Anti-Cancer Activity:
- Genipin suppresses UCP2, elevating ROS and inducing apoptosis in ovarian, cervical, and prostate cancers . In contrast, GA lacks targeted bioactivity and is primarily a structural agent.
- Genipin derivatives (e.g., D9, D56) show comparable HOMO-LUMO gaps to genipin but higher dipole moments, enhancing their interaction with cancer cell membranes .
Antioxidant Effects:
Cost and Practical Limitations
- However, enzymatic hydrolysis of geniposide (a precursor) may reduce production costs .
- Genipin’s slow crosslinking kinetics limit its use in rapid industrial processes .
Biocatalyst and Tissue Engineering
- Genipin-crosslinked fibrin-agarose hydrogels show enhanced biomechanical properties (G’ modulus: 1.2–2.5 kPa) and biocompatibility for corneal regeneration .
- In 3D PCL/gelatin scaffolds, 0.5% genipin optimizes fibroblast proliferation (85% viability after 23 days) .
Anti-Cancer Mechanisms
- Ovarian Cancer: Genipin (IC₅₀: 50–75 µM) downregulates UCP2, increasing ROS/p38 MAPK signaling and apoptosis .
Metabolic Regulation
- In diabetic mice, genipin (5–10 mg/kg) reduces hypothalamic apoptosis by 40% and UCP2 expression by 60%, reversing hyperglycemia .
生物活性
Genipin, a natural compound derived from the fruit of the gardenia plant, has garnered significant attention in recent years for its diverse biological activities. This article delves into the various mechanisms through which genipin exerts its effects, supported by recent research findings, case studies, and data tables.
Overview of Genipin
Genipin is classified as an iridoid glycoside and is primarily known for its crosslinking properties, making it a potential candidate for biomedical applications. Its low toxicity profile compared to traditional crosslinkers like glutaraldehyde enhances its appeal in therapeutic contexts.
Antitumor Activity
Genipin has been extensively studied for its antitumor properties across various cancer types. Research indicates that it can induce apoptosis (programmed cell death) and autophagy in cancer cells through multiple pathways.
- Mechanisms of Action :
- In oral squamous cell carcinoma (OSCC), genipin suppressed the growth of SCC-25 and SCC-9 cells by inducing apoptosis and autophagy. It was found to decrease p62 expression while increasing Beclin1 and LC3II levels, indicating enhanced autophagy .
- In bladder cancer models, genipin caused cell-cycle arrest at the G0/G1 phase and reduced the phosphorylation of PI3K and Akt, critical regulators of cell survival .
- Genipin also inhibited the Stat3/Jak2/Mcl-1 pathway in gastric cancer cells, contributing to mitochondrial dysfunction and apoptosis .
Table 1: Summary of Antitumor Effects of Genipin
| Cancer Type | Mechanism of Action | Key Findings |
|---|---|---|
| Oral Squamous Cell | Induces apoptosis and autophagy | Decreased p62; Increased Beclin1, LC3II |
| Bladder Cancer | Cell-cycle arrest at G0/G1 phase | Reduced PI3K and Akt phosphorylation |
| Gastric Cancer | Inhibits Stat3/Jak2/Mcl-1 pathway | Induces mitochondrial dysfunction |
Anti-inflammatory Properties
Genipin exhibits significant anti-inflammatory effects by modulating various signaling pathways. It has been shown to inhibit nitric oxide synthase (iNOS) and reduce the production of pro-inflammatory cytokines.
- Research Findings :
Table 2: Inflammatory Mediators Affected by Genipin
| Mediator | Effect of Genipin | Concentration Range |
|---|---|---|
| Nitric Oxide (NO) | Inhibition | ≤ 20 µM |
| Prostaglandin E2 | Reduction | ≤ 20 µM |
| TNF-α | Decreased expression | ≤ 20 µM |
Antimicrobial Activity
Recent studies have highlighted genipin's antimicrobial properties, particularly against bacterial infections.
- Case Study :
- In a model of microbial keratitis caused by Staphylococcus aureus and Pseudomonas aeruginosa, genipin treatment led to a significant reduction in bacterial load and inflammatory responses. Specifically, it resulted in a 99% reduction in S. aureus colony-forming units (CFUs) compared to vehicle-treated controls .
Table 3: Efficacy of Genipin Against Bacterial Keratitis
| Bacterial Strain | CFU Reduction (%) | Clinical Score Improvement |
|---|---|---|
| Staphylococcus aureus | 99% | Significant reduction (p < 0.05) |
| Pseudomonas aeruginosa | Not significant | Moderate inflammation |
Neuroprotective Effects
Genipin has also been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Parkinson's disease (PD).
- Research Findings :
- In Drosophila melanogaster models overexpressing α-synuclein (a protein implicated in PD), genipin treatment mitigated motor deficits and reduced α-synuclein aggregation .
- Transcriptomic analysis revealed that genipin treatment altered the expression of genes involved in carbohydrate metabolism and degradation processes, suggesting potential therapeutic targets in PD .
Table 4: Neuroprotective Effects of Genipin
| Model | Mechanism | Key Outcomes |
|---|---|---|
| Drosophila PD Model | Reduces α-synuclein toxicity | Improved motor function; altered gene expression |
Q & A
Q. What experimental methods are recommended for characterizing Genipin’s purity and structural stability in solution?
Genipin’s purity can be quantified using high-performance liquid chromatography (HPLC) with UV detection at 240 nm, as its conjugated diene structure absorbs strongly in this range . For structural analysis, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) combined with density functional theory (DFT) calculations is critical to resolve its stereochemistry and confirm the presence of reactive functional groups (e.g., the iridoid backbone) . Stability studies should include pH-dependent degradation assays (e.g., incubating Genipin in buffers ranging from pH 3–9) and monitoring via mass spectrometry to identify breakdown products.
Q. How can researchers standardize cytotoxicity assays for Genipin across different cancer cell lines?
To ensure reproducibility:
- Use the Cell Counting Kit-8 (CCK-8) assay with a minimum of three biological replicates .
- Normalize cell viability data to vehicle controls (e.g., DMSO concentration ≤0.1%).
- Report IC₅₀ values with 95% confidence intervals, as Genipin’s potency varies significantly between cell lines (e.g., IC₅₀ = 25 µM in HepG2 vs. 80 µM in MCF-7) .
- Include positive controls (e.g., doxorubicin) and validate apoptosis induction via caspase-3/7 activity assays using fluorogenic substrates like Ac-DEVD-ρNA .
Q. What are the key considerations for selecting in vitro vs. in vivo models to study Genipin’s anti-inflammatory effects?
- In vitro: Prioritize primary macrophages (e.g., RAW 264.7 cells) for LPS-induced inflammation models. Measure nitric oxide (NO) production via Griess reagent and validate with qPCR for TNF-α/IL-6 .
- In vivo: Use murine collagen-induced arthritis (CIA) models to assess joint inflammation. Administer Genipin intraperitoneally (10–20 mg/kg/day) and quantify synovial hyperplasia histologically . Note that Genipin’s poor oral bioavailability (~15%) necessitates pharmacokinetic profiling for dosing adjustments .
Advanced Research Questions
Q. How can contradictory findings about Genipin’s cytotoxicity in cancer vs. normal cells be systematically addressed?
Discrepancies often arise from:
- Cell-type specificity: Genipin selectively inhibits UCP2 in cancer cells, altering mitochondrial membrane potential. Validate using siRNA knockdown of UCP2 in normal (e.g., NIH-3T3) vs. cancerous (e.g., HeLa) cells .
- Assay interference: Genipin’s autofluorescence at 488 nm may distort flow cytometry results. Use alternative dyes (e.g., Annexin V-FITC/PI) and confirm with Western blotting for apoptotic markers (cleaved PARP, Bax/Bcl-2 ratio) .
- Data normalization: Apply metabolomic profiling (LC-MS) to distinguish on-target effects from off-target metabolic perturbations .
Q. What experimental designs are recommended to resolve controversies about Genipin’s role in ROS modulation?
Genipin exhibits dual pro- and antioxidant effects depending on concentration:
- Low doses (≤10 µM): Enhance Nrf2-mediated antioxidant responses. Use luciferase-based ARE reporters in HEK293T cells and validate with glutathione (GSH) assays .
- High doses (≥50 µM): Induce ROS via mitochondrial uncoupling. Measure superoxide levels with MitoSOX Red and correlate with ATP depletion via luminescence assays .
- Controls: Co-treat with ROS scavengers (e.g., NAC) to confirm mechanism specificity.
Q. How can bioavailability challenges in Genipin delivery be overcome in preclinical studies?
- Nanotechnology approaches: Encapsulate Genipin in PLGA nanoparticles (size: 150–200 nm) to improve solubility. Characterize drug loading efficiency (e.g., 85–90% via UV-Vis) and release kinetics in simulated physiological fluids (pH 7.4, 37°C) .
- Prodrug synthesis: Modify Genipin’s hydroxyl groups with acetyl-protected derivatives. Assess stability in plasma (e.g., 50% degradation after 6 hours) and reactivation via esterase-mediated hydrolysis .
Methodological Best Practices
- Reproducibility: Adhere to the ARRIVE guidelines for in vivo studies, reporting animal strain, sex, and randomization methods .
- Data transparency: Deposit raw NMR spectra, HPLC chromatograms, and dose-response curves in public repositories (e.g., Zenodo) with persistent identifiers .
- Statistical rigor: Use mixed-effects models to account for batch variability in cell culture experiments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
